molecular formula C18H18Cl2N4O2 B2882282 (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195880-27-2

(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2882282
CAS No.: 2195880-27-2
M. Wt: 393.27
InChI Key: VZBVXQWMWHXPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a dihydropyridopyrimidine-based compound designed for pharmaceutical and chemical research. This scaffold is of significant interest in medicinal chemistry, particularly for developing potent and brain-penetrant small-molecule inhibitors. Compounds within this structural class have been identified as high-potency antagonists for the P2X7 receptor, a key player in the neuroinflammatory response . Target engagement of the P2X7 receptor is implicated in the pathophysiology of neuropsychiatric disorders such as depression, making this chemotype a valuable tool for probing related biological mechanisms . The structural motifs present in this molecule—including the dihydropyridopyrimidine core and the morpholino group—are frequently found in compounds targeting kinase enzymes. Research into similar pyridopyrimidinone derivatives has shown their application as inhibitors for targets like PI3Kα in oncology research and Fibroblast Growth Factor Receptors (FGFR) . The dichlorophenyl moiety is a common feature in many bioactive compounds, contributing to target affinity and metabolic stability. Accurate profiling of such inhibitors requires advanced techniques that measure target engagement in live cells, as traditional biochemical assays can fail to predict cellular potency due to factors like high intracellular ATP concentrations . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2/c19-13-3-4-14(15(20)10-13)17(25)24-5-1-2-12-11-21-18(22-16(12)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBVXQWMWHXPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone typically involves multi-step processes:

  • Formation of the Pyrimidine Core:

    • The initial step often involves the construction of the pyrimidine core through a Biginelli reaction or other cyclization methods.

    • Conditions: Moderate temperatures (60-80°C) and acidic catalysts like HCl or sulfuric acid.

  • Morpholine Incorporation:

    • Introduction of the morpholino group is typically done via nucleophilic substitution.

    • Conditions: Organic solvents like DMF and temperatures around 100°C.

  • Final Coupling:

    • The final step involves coupling the dichlorophenyl group with the pyrimidine core using cross-coupling reactions such as Suzuki or Buchwald-Hartwig.

    • Conditions: Palladium catalysts, base (e.g., K2CO3), and solvents like THF or toluene.

Industrial Production Methods

Industrial production mirrors laboratory synthesis but on a larger scale with optimization for yield, purity, and cost-efficiency. Methods may involve continuous flow reactors for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound may undergo oxidation at the morpholino ring, leading to N-oxide derivatives.

    • Reagents: Oxidizing agents like m-CPBA.

  • Reduction:

    • Reduction typically targets the carbonyl group within the compound.

    • Reagents: Reducing agents like LiAlH4 or NaBH4.

  • Substitution:

    • The dichlorophenyl group can participate in electrophilic substitution reactions.

    • Reagents: Electrophiles such as halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: m-CPBA, acidic conditions.

  • Reduction: NaBH4, LiAlH4, in solvents like ethanol or THF.

  • Substitution: Halogens, nitro compounds, often in the presence of Lewis acids.

Major Products

  • Oxidation: N-oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has numerous applications:

  • Chemistry:

    • Acts as a ligand in coordination chemistry.

    • Intermediate for synthesizing more complex molecules.

  • Biology:

    • Functions as a biological probe to study cell signaling pathways.

  • Medicine:

    • Potential therapeutic agent in treating diseases like cancer and inflammation due to its bioactivity.

  • Industry:

    • Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets, like enzymes or receptors:

  • Targets:

    • Enzymes involved in metabolic pathways.

    • Receptors implicated in cell signaling.

  • Pathways:

    • Modulates pathways like MAPK/ERK in cancer cells, leading to altered cell proliferation and apoptosis.

Comparison with Similar Compounds

Chromeno-Pyrimidine Derivatives ()

Compounds 8a, 8b, and 8c from share a chromeno[2,3-d]pyrimidine core but differ in substituents:

  • Core Structure: Chromeno-pyrimidine (fused chromene and pyrimidine) vs. the pyrido-pyrimidine core of the target compound.
  • Substituents: 8a–8c: Chlorobenzylidene at position 9, hydrazinyl at position 4, and variable substituents (phenyl, methyl, or hydrogen) at position 2. Target Compound: Morpholino at position 2 and 2,4-dichlorophenyl ketone at position 6.
Feature Target Compound Chromeno-Pyrimidine Derivatives (8a–8c)
Core Structure Pyrido[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine
Position 2 Morpholino Phenyl (8a), methyl (8b), hydrogen (8c)
Position 4/8 Dichlorophenyl ketone (8) Hydrazinyl (4)
Lipophilicity High (Cl substituents) Moderate (Cl and aromatic groups)

Pharmacological Implications :

  • The dichlorophenyl ketone in the target compound likely increases membrane permeability compared to the chlorobenzylidene group in 8a–8c .

Morpholino-Containing Diazaspiro Compounds ()

A compound described in features a diazaspiro[3.5]non-8-ene core with trifluoromethyl (CF₃) and morpholino substituents. Key differences include:

  • Core Structure : Diazaspiro vs. pyrido-pyrimidine.
  • Substituents: Compound: CF₃ groups at pyrimidine and phenyl positions, enhancing metabolic stability. Target Compound: Dichlorophenyl and morpholino groups.

Biological Activity

The compound (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dichlorophenyl group and a morpholino-6,7-dihydropyrido-pyrimidine moiety. The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The structural diversity conferred by the combination of these functional groups allows for various interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone exhibit significant biological activities:

  • Anti-inflammatory : The compound may inhibit pathways involved in inflammation.
  • Analgesic : Potential use in pain management through modulation of pain pathways.
  • Anticancer : Exhibits cytotoxic effects against various cancer cell lines.

Research suggests that this compound may interact with specific enzyme targets and receptors within biological systems. For instance, it could inhibit certain kinases or modulate neurotransmitter systems, which is beneficial for treating conditions such as cancer or neurological disorders.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone :

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenylethynyl groupmGluR5 antagonist
4-(4-Chlorophenyl)-1-(morpholinomethyl)pyrimidineSimilar pyrimidine coreAnticancer properties
5-(4-Chlorophenyl)-1H-pyrazoleContains pyrazole instead of pyridineAnti-inflammatory effects

The unique combination of the morpholine and pyridine components along with the dichlorophenyl group may confer distinct pharmacological properties not observed in other compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of related pyrimidine derivatives:

  • Anticancer Activity : A study on pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The derivatives exhibited cytotoxic activity at micromolar concentrations .
  • Cytotoxic Effects : Research on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives showed potent antiproliferative effects on tumor cell lines, blocking cell cycle progression .
  • Kinase Inhibition : A study highlighted the ability of certain pyrimidine derivatives to inhibit specific kinases involved in tumor growth and survival pathways .

Q & A

Q. What are the key steps for synthesizing (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone?

  • Methodological Answer : The synthesis involves oxidative amidation and heterocyclization. A typical approach includes:
  • Step 1 : Condensation of a pyrido-pyrimidine precursor with a morpholine derivative under reflux in anhydrous THF using a coupling agent (e.g., DCC).
  • Step 2 : Introduction of the 2,4-dichlorophenyl group via Friedel-Crafts acylation, catalyzed by Lewis acids like AlCl₃.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR, IR, and mass spectrometry .
    Table 1 : Representative Synthesis Data
StepReaction Time (h)Yield (%)Key Spectral Data (¹H NMR, ppm)
11258δ 3.70–3.85 (m, 4H, morpholine)
2625δ 7.45–7.60 (d, 2H, Ar-Cl)

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
  • Data Collection : Single-crystal diffraction at low temperature (100 K) with Mo-Kα radiation.
  • Structure Solution : Direct methods (SHELXS) followed by full-matrix least-squares refinement (SHELXL).
  • Validation : Check for R-factor (< 0.05), residual electron density, and stereochemical accuracy using CCDC validation tools .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with predicted shifts (ChemDraw or ACD/Labs).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with < 5 ppm error .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrido-pyrimidine core?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps.
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining yield .
    Table 2 : Optimization Results
ConditionYield (%)Purity (HPLC)
Conventional heating2595%
Microwave (150°C)3898%

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays (e.g., kinase inhibition) with standardized protocols (IC₅₀ values ± SEM).
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity.
  • Structural Analog Comparison : Benchmark against pyrido-pyrimidinones like PF-06465469, which show similar kinase selectivity .

Q. How to assess environmental fate and ecotoxicity of this compound?

  • Methodological Answer :
  • Partitioning Studies : Measure logP (octanol-water) and soil sorption coefficient (Kd) via shake-flask methods.
  • Biotic Degradation : Use OECD 301D (closed bottle test) to evaluate biodegradability in aqueous systems.
  • Toxicity Profiling : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) and genotoxicity (Ames test) .

Q. What computational methods predict binding modes to kinase targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with p38α MAP kinase (PDB: 3D83) to model interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Compute ΔG binding with MM-PBSA/GBSA for validation .

Notes on Data Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C=O in IR vs. X-ray) may arise from dynamic vs. static crystal environments. Cross-validate with DFT calculations (B3LYP/6-31G*) .
  • Biological Replicates : Inconsistent IC₅₀ values often stem from cell line variability (e.g., HEK293 vs. HeLa). Use isogenic cell lines and normalize to housekeeping genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.